molecular formula C16H14N2O2S B11109672 N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide

Cat. No.: B11109672
M. Wt: 298.4 g/mol
InChI Key: IZAJRNCGGRELRJ-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide: is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.

    Substitution: Substitution reactions can occur at the benzothiazole ring or the benzamide moiety. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and nucleophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole and benzamide derivatives.

Scientific Research Applications

Chemistry: N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are involved in disease pathways, making it a candidate for therapeutic development.

Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent. Research is ongoing to explore its efficacy and safety in various therapeutic contexts.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its derivatives are explored for use in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison: N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide is unique due to the presence of the 4-methylbenzamide moiety, which imparts distinct chemical and biological properties. Compared to N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, the additional methyl group in the benzamide ring can enhance lipophilicity and potentially improve membrane permeability. The phenoxypropanamide and phenylbutanamide derivatives may exhibit different steric and electronic effects, influencing their reactivity and biological activity.

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide

InChI

InChI=1S/C16H14N2O2S/c1-10-3-5-11(6-4-10)15(19)18-16-17-13-8-7-12(20-2)9-14(13)21-16/h3-9H,1-2H3,(H,17,18,19)

InChI Key

IZAJRNCGGRELRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Origin of Product

United States

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